molecular formula C11H13N3O B12448213 1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one

1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one

Katalognummer: B12448213
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: NOLNAPPRIFNMAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a spiro linkage between a piperidine ring and a pyrrolo[3,2-b]pyridine moiety, making it a valuable scaffold in medicinal chemistry and drug design.

Vorbereitungsmethoden

The synthesis of 1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with pyrrolo[3,2-b]pyridine intermediates can lead to the formation of the desired spiro compound. Industrial production methods often employ optimized reaction conditions, such as specific temperatures, solvents, and catalysts, to achieve high yields and purity .

Analyse Chemischer Reaktionen

1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

1’H-spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

spiro[1H-pyrrolo[3,2-b]pyridine-3,3'-piperidine]-2-one

InChI

InChI=1S/C11H13N3O/c15-10-11(4-2-5-12-7-11)9-8(14-10)3-1-6-13-9/h1,3,6,12H,2,4-5,7H2,(H,14,15)

InChI-Schlüssel

NOLNAPPRIFNMAH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CNC1)C3=C(C=CC=N3)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.